2-Isopropylpent-4-enoic acid

Description

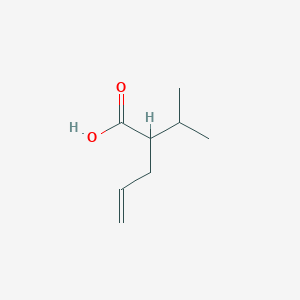

2-Isopropylpent-4-enoic acid, also known by its IUPAC name 2-propan-2-ylpent-4-enoic acid, is an unsaturated carboxylic acid. vulcanchem.com Its molecular structure consists of a five-carbon chain with a terminal double bond (between C4 and C5) and a carboxylic acid group at one end (C1). vulcanchem.com A defining feature is the isopropyl group attached at the C2 position, which introduces a chiral center to the molecule. vulcanchem.com This chirality means the compound can exist as two distinct enantiomers: (R)-2-isopropylpent-4-enoic acid and (S)-2-isopropylpent-4-enoic acid. vulcanchem.com This stereochemical nature is central to its application in advanced organic synthesis.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-propan-2-ylpent-4-enoic acid |

| CAS Number | 1575-71-9 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Chiral Center | C2 |

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEBWLNVINEYCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isopropylpent 4 Enoic Acid and Its Derivatives

Classical Approaches in Racemic Synthesis

The initial synthetic routes to 2-isopropylpent-4-enoic acid focused on producing the compound as a racemic mixture, where both enantiomers are present in equal amounts. These methods are often characterized by their use of well-established chemical transformations.

Condensation Reactions Involving Malonate Derivatives

A common strategy for constructing the carbon skeleton of this compound involves the use of malonic esters, such as diethyl malonate. wikipedia.org The Knoevenagel-Doebner condensation, a modification of the aldol (B89426) condensation, is a key reaction in this context. wikipedia.org In this approach, an active hydrogen compound, like a malonate derivative, undergoes a nucleophilic addition to a carbonyl group, followed by a dehydration step. wikipedia.org

For instance, the synthesis can commence with the condensation of diethyl malonate with an appropriate aldehyde. wikipedia.orggoogle.com This is typically followed by saponification and decarboxylation to yield the desired carboxylic acid. google.com The reaction conditions, including the choice of base and temperature, are crucial for optimizing the yield and preventing side reactions like decarboxylation at unintended stages. nih.gov While effective for creating the basic structure, this method results in a racemic product.

Alkylation and Allylation Strategies from Simpler Precursors

Another classical approach involves the alkylation or allylation of simpler precursor molecules. The malonic ester synthesis is a versatile method where diethyl malonate is first deprotonated to form a carbanion, which then acts as a nucleophile to attack an alkyl halide. wikipedia.org Subsequent hydrolysis and decarboxylation yield a substituted acetic acid. wikipedia.org

In the context of this compound, this could involve the sequential alkylation of a malonic ester with an isopropyl group and an allyl group. For example, diethyl malonate can be reacted with isopropyl bromide to introduce the isopropyl group. lookchem.com A subsequent allylation step using a reagent like allyl chloride would complete the carbon framework. google.com The order of these alkylation steps can be varied. The final steps of saponification and decarboxylation then lead to the racemic this compound. google.comlookchem.com

Stereoselective Synthesis Techniques for Enantiomerically Enriched Forms

The pharmacological importance of a single enantiomer of this compound has necessitated the development of stereoselective synthetic methods. These techniques aim to produce one enantiomer in significant excess over the other.

Chiral Auxiliary Methodologies for Controlled Stereochemistry

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been applied to the synthesis of enantiomerically enriched this compound and its derivatives. google.com

One approach involves the use of pseudoephedrine-derived lactones to induce stereoselectivity. vulcanchem.com Another documented method employs camphorsultam as a chiral auxiliary. lookchem.com In this process, an N-acyl camphorsultam derivative undergoes a diastereoselective reaction, such as alkylation, to introduce the desired substituents with a high degree of stereocontrol. researchgate.net The chiral auxiliary then directs the formation of one specific stereoisomer. After the key stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org While effective, these methods can be costly and may involve multiple synthetic steps. google.com

Enzymatic Resolution Strategies

Enzymatic resolution has emerged as a powerful and widely used method for obtaining enantiomerically pure compounds. This technique relies on the ability of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

A highly efficient method for producing enantiomerically enriched esters of this compound is the kinetic resolution of their racemic esters through enzyme-catalyzed hydrolysis. semanticscholar.orgmdpi.com In this process, a racemic ester, such as methyl 5-chloro-2-isopropylpent-4-enoate, is subjected to hydrolysis catalyzed by an esterase or lipase (B570770). google.comgoogleapis.com

Enzymes from non-mammalian sources, particularly from the yeast genus Rhodosporidium, have proven to be highly effective. google.compatsnap.com For example, cells of Rhodosporidium toruloides can selectively hydrolyze the (R)-enantiomer of the racemic ester, leaving the desired (S)-enantiomer of the ester unreacted and in high enantiomeric excess. google.comvulcanchem.com This process is conducted under mild conditions, typically in a buffered aqueous solution at a controlled pH and temperature. google.com The unreacted (S)-ester can then be isolated with very high enantiomeric purity (>99% ee). google.comvulcanchem.com

The efficiency of this enzymatic resolution can be influenced by various factors, including substrate concentration, enzyme loading, and reaction time. Research has demonstrated that high enantiomeric excess can be achieved across a range of substrate concentrations. google.comvulcanchem.com

| Substrate Concentration | Enzyme Loading (% w/v) | Reaction Time (hours) | Enantiomeric Excess (ee) |

| 8 g/L | 5 | 24 | >99% |

| 15 g/L | 15 | 18 | >99% |

| 50 g/L | 15 | 95 | >99% |

| Data derived from studies on the resolution of rac-methyl 5-chloro-2-isopropylpent-4-enoate using Rhodosporidium toruloides. google.comvulcanchem.com |

This enzymatic approach is often favored in industrial applications due to its high selectivity, mild reaction conditions, and the potential for a more sustainable process compared to some classical chemical methods. patsnap.com

Application of Specific Biocatalysts (e.g., Esterases) for Enantioselective Transformations

Biocatalysis, particularly the use of enzymes like esterases and lipases, offers a highly selective method for obtaining enantiomerically enriched forms of this compound derivatives. google.com This approach often involves the enantioselective hydrolysis of a racemic ester. The enzyme selectively catalyzes the hydrolysis of one enantiomer into the corresponding carboxylic acid, leaving the other, desired ester enantiomer unreacted and in high enantiomeric excess. google.com

A notable industrial application is the resolution of racemic methyl 5-chloro-2-isopropylpent-4-enoate, a derivative of this compound. google.comvulcanchem.com Enzymes sourced from non-mammalian origins, such as the yeast Rhodosporidium toruloides, have proven highly effective for this transformation. google.compatsnap.com The process involves suspending the racemic ester in a buffer, often at a controlled pH, and introducing the biocatalyst. vulcanchem.com For instance, using frozen cells of Rhodosporidium toruloides CMC103105, the (R)-enantiomer of the ester is selectively hydrolyzed, allowing for the recovery of the (S)-methyl 5-chloro-2-isopropylpent-4-enoate with an enantiomeric excess (ee) greater than 99%. google.comvulcanchem.com The reaction's enantioselectivity is often described by the E-value, which has been calculated to be as high as 41.3 in certain conditions. google.com

Detailed research findings have demonstrated the robustness of this biocatalytic method under varying conditions:

| Substrate Concentration | Enzyme Loading (% w/v) | Reaction Time (hours) | Enantiomeric Excess (ee) | Biocatalyst |

| 8 g/L | 5% | 24 | >99% | Rhodosporidium toruloides CMC103105 vulcanchem.com |

| 15 g/L | 15% | 18 | >99% | Rhodosporidium toruloides CMC3105 vulcanchem.com |

| 50 g/L | 15% | 95 | >99% | Rhodosporidium toruloides CMC3105 vulcanchem.com |

Kinetic Resolution Processes

The enzymatic hydrolysis described above is a classic example of a kinetic resolution process. google.comgoogle.com In kinetic resolution, the two enantiomers of a racemic mixture react with a chiral catalyst or reagent at different rates. google.comgoogle.com This difference in reaction kinetics allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer (as starting material). google.com

In the context of this compound derivatives, the enzyme selectively hydrolyzes the (R)-ester. vulcanchem.com To achieve the highest enantiopurity for the remaining (S)-ester, the reaction is typically allowed to proceed to at least 50% conversion. google.com At this point, the mixture contains the desired (S)-ester and the (R)-carboxylic acid, which can be separated based on their different chemical properties, for example, through acid-base extraction. google.com This method is highly effective, yielding the target ester enantiomer in a nearly pure state. google.com

Diastereomeric Salt Formation and Separation

An alternative to enzymatic resolution for separating enantiomers of this compound is classical resolution via the formation of diastereomeric salts. google.comlibretexts.org This chemical method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral resolving agent, typically a chiral base. libretexts.orgwikipedia.org The resulting products are a pair of diastereomeric salts (e.g., (R)-acid·(R)-base and (S)-acid·(R)-base). libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility, which enables their separation. wikipedia.org

Utilization of Chiral Amine Bases

The resolution of racemic acids like this compound is commonly achieved using enantiomerically pure chiral amine bases. google.comlibretexts.org A wide variety of such bases are available, including naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org The selection of the appropriate chiral amine is crucial for effective separation, as the degree of chiral recognition and the difference in solubility of the resulting diastereomeric salts can vary significantly. nih.gov The acid-base reaction is typically straightforward and high-yielding, forming the salts that can then be subjected to separation. wikipedia.org

Recrystallization Techniques for Diastereomer Isolation

Once the mixture of diastereomeric salts is formed, they are separated using fractional recrystallization. libretexts.orgwikipedia.org This technique exploits the differences in solubility between the two diastereomers in a given solvent. wikipedia.org A suitable solvent is chosen in which one diastereomeric salt is significantly less soluble than the other. When the solution is cooled or concentrated, the less soluble diastereomer crystallizes out, leaving the more soluble one in the solution. wikipedia.org

The process can be repeated to enhance the purity of the isolated salt. After the diastereomeric salts are completely separated, the pure acid enantiomer is regenerated from its salt, typically by treatment with a strong acid to protonate the carboxylate and liberate the chiral resolving agent. libretexts.org The resolving agent can often be recovered for reuse.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

While resolution methods separate pre-existing enantiomers, asymmetric catalysis aims to create the desired enantiomer selectively from the outset. nih.gov These methods involve the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction that forms a new carbon-carbon bond, leading to an enantiomerically enriched product. nih.gov

For a molecule like this compound, relevant strategies could include the asymmetric alkylation of an appropriate precursor. nih.gov For instance, methods using chiral catalysts based on metals like copper, nickel, or rhodium have been developed for asymmetric C-C bond formation. nih.govlibretexts.org These catalysts can create a chiral environment around the reactants, directing the formation of one enantiomer over the other. Another approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. google.comwikipedia.org After the C-C bond is formed, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org The development of catalytic asymmetric methods for constructing all-carbon quaternary stereocenters, which are structurally related to the C2 position in this compound, remains a challenging but active area of research. nih.gov

Development of Sustainable Synthetic Routes

The development of sustainable or "green" synthetic routes is a critical goal in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and conserving energy. chemistryjournals.net For the synthesis of this compound and its derivatives, several strategies align with these principles.

The biocatalytic resolution using esterases is a prime example of a green synthetic methodology. patsnap.comchemistryjournals.net This approach offers several advantages over traditional chemical methods:

Mild Reaction Conditions: The enzymatic reactions are typically run in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy consumption. vulcanchem.com

High Selectivity: Enzymes provide exceptionally high enantioselectivity, often exceeding 99% ee, which minimizes the need for extensive purification steps that generate waste. vulcanchem.compatsnap.com

Reduced Environmental Impact: It avoids the use of toxic reagents and heavy metals that are sometimes employed in conventional organic synthesis. chemistryjournals.net The use of a microbial catalyst also circumvents regulatory and supply chain issues associated with animal-derived enzymes. patsnap.com

Stereochemical Investigations of 2 Isopropylpent 4 Enoic Acid Derivatives

Strategies for Enantiomeric Purity and Control in Synthetic Processes

Achieving enantiomeric purity is a critical aspect of synthesizing 2-isopropylpent-4-enoic acid derivatives, particularly for pharmaceutical applications where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. libretexts.orgwikipedia.org Several strategies are employed to control the stereochemistry during synthesis.

Chiral Auxiliaries: One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk For instance, pseudoephedrine-derived lactones have been utilized to induce stereoselectivity in the synthesis of this compound derivatives. vulcanchem.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk

Enzymatic Resolution: Biocatalytic methods, specifically enzymatic resolution, are widely used, especially in industrial settings. vulcanchem.com This technique takes advantage of the stereoselectivity of enzymes to separate a racemic mixture. In the case of this compound esters, non-mammalian esterases, such as those from Rhodosporidium toruloides, can selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer), leaving the other (the (S)-enantiomer) unreacted and in high enantiomeric excess. vulcanchem.comgoogle.com This method is highly efficient, often achieving over 99% enantiomeric excess (ee). vulcanchem.comgoogle.com

Diastereomeric Salt Formation: Another classical method for resolving racemic acids like this compound is through the formation of diastereomeric salts. vulcanchem.com This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and have different physical properties, such as solubility, which allows for their separation by crystallization. libretexts.orglibretexts.orgwikipedia.org Once separated, the individual enantiomers of the acid can be recovered. libretexts.org

Asymmetric Synthesis: Direct asymmetric synthesis aims to create the desired enantiomer from the outset, avoiding the need for resolution. chemrxiv.org This can be achieved using chiral catalysts or reagents that favor the formation of one stereoisomer over the other. york.ac.uk For example, copper-catalyzed hydroamination reactions have been developed for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov

Conformational Analysis and Stereoisomeric Configurations

This compound possesses a chiral center at the C2 position, leading to the existence of two enantiomers: (R)-2-isopropylpent-4-enoic acid and (S)-2-isopropylpent-4-enoic acid. vulcanchem.com The spatial arrangement of the groups around this stereocenter dictates the molecule's three-dimensional structure and its interaction with other chiral molecules.

The molecule's backbone is a pent-4-enoic acid chain, which includes a double bond between the C4 and C5 positions. vulcanchem.com This introduces the possibility of E/Z (or trans/cis) isomerism if there were substituents on the double bond. For this compound itself, the terminal double bond does not exhibit this type of isomerism. However, derivatives such as (S,E)-5-Chloro-2-isopropylpent-4-enoic acid have a defined stereochemistry at the double bond. lookchem.com

The conformational flexibility of the molecule is influenced by the rotatable bonds in its structure. vulcanchem.com The isopropyl group at C2 and the pentenoic acid chain can adopt various conformations, which can be analyzed using computational methods and spectroscopic techniques like NMR. The preferred conformation will be the one that minimizes steric hindrance and electronic repulsion between the different parts of the molecule. This conformational preference is crucial as it can influence the molecule's reactivity and biological activity.

Advanced Chiral Resolution and Separation Techniques

The separation of enantiomers of this compound and its derivatives is essential for both analytical and preparative purposes. Advanced chromatographic and crystallization techniques are employed to achieve high-purity enantiomers.

Chromatographic Resolution (e.g., HPLC, GC, SFC using Chiral Stationary Phases)

Chromatographic methods are powerful tools for separating enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantioseparation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of compounds. elementlabsolutions.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, can be optimized to improve separation. chromatographyonline.com For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase can be beneficial. chromatographyonline.com

Gas Chromatography (GC): Chiral GC is suitable for the separation of volatile compounds. gcms.cz For less volatile compounds, derivatization may be necessary to increase their volatility. nih.gov Cyclodextrin-based CSPs are commonly used in chiral GC and have shown effectiveness in separating a variety of enantiomers. chromatographyonline.com The analysis of methyl 5-chloro-2-isopropylpent-4-enoate enantiomers has been successfully performed using a Chirasil dex CB column. google.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC. elementlabsolutions.comfagg.be It often uses carbon dioxide as the main mobile phase component, with a small amount of an organic modifier like methanol, ethanol, or isopropanol. fagg.be Polysaccharide-based CSPs are also commonly used in SFC. mdpi.com For acidic compounds, anion-exchange type CSPs have also been shown to be effective. chiraltech.com

Crystallization-Based Chiral Resolution Methods

Crystallization offers a means to separate enantiomers on a larger scale.

As mentioned in section 3.1, one of the most established methods for resolving racemates is through diastereomeric crystallization. wikipedia.org This process involves the following key steps:

Formation of Diastereomers: The racemic mixture of this compound is reacted with a single, pure enantiomer of a resolving agent, which is typically a chiral base (for resolving a racemic acid) or a chiral acid (for resolving a racemic base). libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts. wikipedia.org

Separation by Crystallization: Since diastereomers have different physical properties, including solubility in a given solvent, they can be separated by fractional crystallization. libretexts.orgwikipedia.org By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution, leaving the other in the mother liquor.

Liberation of Enantiomers: After separation, the individual diastereomeric salts are treated to break the salt linkage and regenerate the pure enantiomers of the original acid and the resolving agent. libretexts.org

The success of this method depends heavily on the difference in solubility between the diastereomeric salts and the ability to form well-defined crystals.

Enantiospecific cocrystallization is a more recent and less common technique for chiral resolution. It involves the formation of cocrystals between the racemic compound and a chiral coformer. Unlike diastereomeric salt formation, where an ionic bond is formed, cocrystals are held together by non-covalent interactions such as hydrogen bonds.

The principle relies on the selective formation of a cocrystal between one enantiomer of the racemic mixture and the chiral coformer. This leaves the other enantiomer in the solution, allowing for their separation. This method is still an active area of research and its application to specific compounds like this compound would require dedicated studies to find suitable coformers and crystallization conditions.

Diastereomeric Crystallization Principles

Dynamic Kinetic Resolution and Racemization Loop Applications

Dynamic kinetic resolution (DKR) represents a powerful strategy in stereoselective synthesis to overcome the inherent 50% yield limitation of classical kinetic resolution. In a DKR process, a racemic starting material is converted into a single, enantiomerically pure product in a theoretical yield of up to 100%. This is achieved by combining an enantioselective reaction with a simultaneous in situ racemization of the less reactive enantiomer, creating a "racemization loop" that continuously replenishes the substrate for the stereoselective transformation.

For derivatives of this compound, particularly its amides, chemoenzymatic DKR is a highly effective approach. This method typically involves the synergistic action of two catalysts: a biocatalyst (an enzyme) for the stereoselective step and a metal catalyst for the racemization of the substrate.

Research Findings in Chemoenzymatic DKR

The most common and successful DKR strategy for chiral acid and amine derivatives employs a combination of a lipase (B570770), for its high enantioselectivity in acylation or hydrolysis, and a ruthenium complex, known for its efficiency in racemizing chiral centers under mild conditions. nih.govorganic-chemistry.org

The Catalytic System:

Enzyme for Kinetic Resolution: Lipases, particularly immobilized Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of chiral amines and alcohols. doi.orgbeilstein-journals.orgacs.org In the context of a 2-isopropylpent-4-enamide, the lipase would selectively acylate one of the enantiomers of a racemic amine used to form the amide, or selectively hydrolyze one enantiomer of the amide itself. For instance, in a resolution involving acylation, the lipase demonstrates a preference for one enantiomer, converting it to an N-acylated product, while leaving the other enantiomer unreacted.

Metal Catalyst for Racemization Loop: A key requirement for a successful DKR is the rapid racemization of the unreacted enantiomer. Ruthenium catalysts, such as Shvo's catalyst or similar complexes, have proven to be highly effective for the racemization of a wide range of primary amines and secondary alcohols. organic-chemistry.orgacademie-sciences.fr These catalysts operate via a reversible hydrogen transfer mechanism, which allows for the continuous interconversion of the (R)- and (S)-enantiomers of the substrate under conditions compatible with the enzymatic reaction. academie-sciences.frnih.govdiva-portal.org

Application to this compound Derivatives:

While specific research detailing the DKR of 2-isopropylpent-4-enamide is not extensively documented in publicly available literature, the principles can be applied based on extensive studies on structurally similar molecules, such as other α-substituted amides and γ,δ-unsaturated carboxylic acids. doi.orgdatapdf.comnih.gov

A hypothetical DKR of a racemic primary amine with this compound to form a single enantiomer of the corresponding amide would proceed as follows: The reaction would start with the racemic amine and this compound (or an activated derivative like an ester to facilitate the reaction). In the presence of a lipase (e.g., CALB) and a ruthenium racemization catalyst, the lipase would selectively catalyze the amidation of one enantiomer of the amine (e.g., the R-enantiomer). Simultaneously, the ruthenium catalyst would racemize the remaining S-enantiomer of the amine back to the racemic mixture. This racemization loop ensures that the substrate pool for the lipase is constantly replenished, allowing for the theoretical conversion of the entire racemic starting amine into a single enantiomer of the N-(2-isopropylpent-4-enoyl)amide.

Illustrative Data for DKR of a Chiral Amine with an Acyl Donor

The following interactive table illustrates typical results that could be expected from a chemoenzymatic DKR process involving a chiral primary amine and an acyl donor, based on published results for similar substrates. organic-chemistry.orgdoi.org This demonstrates the high efficiency and enantioselectivity achievable with this methodology. The substrate in this illustrative example is a generic chiral primary amine being acylated to its corresponding amide.

| Entry | Amine Substrate | Racemization Catalyst (mol%) | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Phenylethylamine | Ru-catalyst 1 (2.0) | Isopropyl acetate | Toluene | 70 | 24 | 95 | >99 |

| 2 | 1-(4-Methoxyphenyl)ethylamine | Ru-catalyst 1 (2.0) | Isopropyl acetate | Toluene | 70 | 48 | 92 | >99 |

| 3 | 1-Indanylamine | Ru-catalyst 2 (1.5) | Ethyl acetate | Dioxane | 60 | 72 | 88 | 98 |

| 4 | sec-Butylamine | Ru-catalyst 1 (2.5) | Isopropyl acetate | Toluene | 70 | 48 | 85 | 97 |

This table is illustrative and based on typical outcomes for chemoenzymatic DKR of primary amines. Specific results for derivatives of this compound would require dedicated experimental investigation.

The success of such a DKR process is highly dependent on the compatibility of the enzyme and the metal catalyst, as well as the optimization of reaction parameters such as solvent, temperature, and the choice of acyl donor. nih.govacs.org The development of robust racemization catalysts that function under mild, enzyme-friendly conditions has been a critical factor in the broad applicability of this powerful synthetic tool.

Chemical Reactivity and Derivatization Pathways of 2 Isopropylpent 4 Enoic Acid

Esterification Reactions

The carboxylic acid moiety of 2-isopropylpent-4-enoic acid readily undergoes esterification with various alcohols. A common and industrially significant method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For example, the synthesis of methyl 2-isopropylpent-4-enoate and ethyl 2-isopropylpent-4-enoate can be achieved through this method. libretexts.orglookchem.com

The synthesis of ethyl 2-isopropyl-4-pentenoate can also be accomplished via the decarboxylation of diethyl-2-allyl-2-isopropylmalonate by heating with sodium bromide in dimethyl sulfoxide (B87167) (DMSO).

Table 1: Examples of Esterification Reactions

| Reactant | Alcohol | Catalyst | Product | Reference |

| This compound | Methanol | H₂SO₄ | Methyl 2-isopropylpent-4-enoate | libretexts.orglookchem.com |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-isopropylpent-4-enoate | libretexts.org |

| Diethyl-2-allyl-2-isopropylmalonate | - | Heat (NaBr/DMSO) | Ethyl 2-isopropyl-4-pentenoate |

Nucleophilic Substitution Reactions

The carbonyl carbon of this compound and its derivatives is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. The reactivity of the derivatives generally follows the order: acyl halide > anhydride (B1165640) > ester > amide. These reactions are fundamental to the interconversion of carboxylic acid derivatives. googleapis.com

The stereochemical outcome of nucleophilic substitution at the α-carbon is crucial, particularly in the synthesis of chiral molecules. The mechanisms of these reactions can be broadly categorized as SN1 or SN2, depending on the substrate, nucleophile, leaving group, and reaction conditions. In SN2 reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center.

Hydrolysis Reactions to Regenerate Carboxylic Acids

Esters of this compound can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. masterorganicchemistry.commasterorganicchemistry.com This reaction is essentially the reverse of Fischer esterification.

A particularly important application of ester hydrolysis is in the enzymatic resolution of racemic mixtures of this compound esters. Specific enzymes, such as lipases or esterases from non-mammalian sources like Rhodosporidium toruloides, can selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. vulcanchem.comgoogle.com For instance, in the synthesis of the (S)-enantiomer of a 5-chloro-2-isopropylpent-4-enoate derivative, an enzyme selectively hydrolyzes the (R)-ester to the corresponding carboxylic acid, allowing for the separation of the desired (S)-ester. google.compatsnap.com This biocatalytic approach is highly efficient for producing enantiomerically pure forms of the acid's derivatives. vulcanchem.compatsnap.com

Synthesis of Carboxylic Acid Halides and Amides

This compound can be converted into more reactive derivatives like acid halides and amides, which serve as versatile intermediates in organic synthesis.

Carboxylic Acid Halides: The synthesis of 2-isopropylpent-4-enoyl chloride, an acyl chloride, can be achieved by reacting the carboxylic acid with a halogenating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. molaid.com These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the halide ion.

Amides: Amides of this compound can be prepared by reacting the corresponding acyl chloride with ammonia (B1221849) or a primary or secondary amine. A notable derivative is N-carbamoyl-2-isopropyl-pent-4-enamide, also known as apronalide, which is a urea (B33335) derivative. europa.eu This compound can be synthesized from this compound. The synthesis of (2S,4E)-5-chloro-2-isopropyl-N,N-dimethylpent-4-enamide is a key step in the preparation of the renin inhibitor Aliskiren. google.comchemicalbook.com

Routes to Structurally Related Carbonyl Compounds (e.g., 2-Alkenyl-1,3-Dicarbonyl Compounds)

The carbon framework of this compound can be elaborated to form other carbonyl-containing structures, such as 1,3-dicarbonyl compounds. These compounds are valuable synthetic intermediates.

One major route to 1,3-diketones is the Claisen condensation, which involves the reaction of an ester with another carbonyl compound in the presence of a strong base. wikipedia.orgnumberanalytics.compressbooks.pub For instance, an ester of this compound could potentially be reacted with another ester or a ketone to generate a β-keto ester or a 1,3-diketone, respectively. masterorganicchemistry.comlibretexts.org The success of a Claisen condensation often requires the resulting β-dicarbonyl compound to have an acidic α-hydrogen to drive the equilibrium forward. libretexts.org

Alternative methods for synthesizing 1,3-diketones from carboxylic acids or their derivatives include:

Acylation of ketone enolates with acyl chlorides. organic-chemistry.org

Direct acylation of ketones with carboxylic acids mediated by reagents like trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). beilstein-journals.org

Palladium-catalyzed Wacker-type cyclization of 2-alkenyl-1,3-diketones can lead to chromene derivatives. acs.org

Exploration of Rearrangement Reactions in Related Systems

The allylic nature of this compound and its derivatives makes them potential substrates for sigmatropic rearrangement reactions, which are powerful tools for carbon-carbon bond formation.

Carroll Rearrangement: This reaction involves the transformation of a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which then decarboxylates to yield a γ,δ-allylketone. nucleos.comwikipedia.orgalfa-chemistry.comexpertsmind.comyoutube.com An ester of this compound could first be converted to a β-keto ester, which could then undergo a Carroll rearrangement. The reaction can be performed thermally or under milder conditions using a palladium catalyst. wikipedia.org

Ireland-Claisen Rearrangement: This is a versatile variant of the Claisen rearrangement where an allyl ester is treated with a strong base (like lithium diisopropylamide, LDA) and a silylating agent (like chlorotrimethylsilane, TMSCl) to form a silyl (B83357) ketene (B1206846) acetal. wikipedia.orgnrochemistry.comtcichemicals.comwikipedia.orgorganic-chemistry.org This intermediate undergoes a nucleos.comnucleos.com-sigmatropic rearrangement to produce a γ,δ-unsaturated carboxylic acid upon hydrolysis. nrochemistry.comorganic-chemistry.org Applying this to an allyl ester of a derivative of this compound could lead to a more complex dicarboxylic acid structure. The stereochemical outcome of the Ireland-Claisen rearrangement can often be controlled by the choice of reaction conditions. tcichemicals.com

Applications As a Key Intermediate in Advanced Organic Synthesis

Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The specific stereochemistry and functional groups of 2-isopropylpent-4-enoic acid make it a crucial starting material for the synthesis of complex pharmaceutical molecules.

A significant application of this compound derivatives is in the production of the antihypertensive drug Aliskiren. google.compatsnap.com Aliskiren is a direct renin inhibitor, the first in its class, which acts on the renin-angiotensin system to regulate blood pressure. google.compatsnap.com

The synthesis of Aliskiren relies on a key chiral intermediate, specifically the (S)-enantiomer of a 5-chloro-2-isopropylpent-4-enoic acid ester, such as (S,E)-methyl 5-chloro-2-isopropylpent-4-enoate. google.comgoogle.com This intermediate is critical for constructing the core structure of the Aliskiren molecule. google.com Efficient synthesis of this specific enantiomer is paramount, as the pharmacological activity of Aliskiren is dependent on its precise stereochemistry. vulcanchem.com

Table 1: Enzymatic Resolution of rac-methyl 5-chloro-2-isopropylpent-4-enoate

| Parameter | Description | Reference |

|---|---|---|

| Enzyme Source | Frozen cells of Rhodosporidium toruloides (a non-mammalian yeast) | google.compatsnap.comvulcanchem.com |

| Substrate | Racemic methyl 5-chloro-2-isopropylpent-4-enoate | google.comvulcanchem.com |

| Reaction | Selective enzymatic hydrolysis of the (R)-ester to (R)-5-chloro-2-isopropylpent-4-enoic acid | vulcanchem.com |

| Desired Product | Residual, unreacted (S)-methyl 5-chloro-2-isopropylpent-4-enoate | google.comvulcanchem.com |

| Reaction Conditions | Tris-HCl buffer (pH 8.0), maintained at ~21°C with stirring | google.comvulcanchem.com |

| Product Isolation | Acidification to stop the reaction, followed by centrifugation and solvent extraction | vulcanchem.com |

| Achieved Purity | Enantiomeric excess (ee) of the (S)-ester greater than 99% | google.comvulcanchem.com |

The synthesis of Aliskiren highlights the role of this compound derivatives as building blocks for chiral pharmaceuticals. wanhechemical.com The presence of a stereocenter at the carbon adjacent to the carboxyl group makes it a valuable chiral synthon. vulcanchem.com Obtaining enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing, as different enantiomers of a drug can have vastly different pharmacological activities.

While enzymatic resolution is a dominant industrial method for producing the (S)-enantiomer of this compound esters, other stereoselective synthetic strategies exist. google.comvulcanchem.com These include the use of chiral auxiliaries, such as those derived from pseudoephedrine, which can guide the stereochemical outcome of a reaction to favor the formation of one diastereomer over another. vulcanchem.com Another classical approach is the separation of racemic mixtures through the formation of diastereomeric salts using chiral amines, followed by crystallization. google.com However, these alternative methods are often considered less efficient or more costly for large-scale production compared to bioresolution. google.com

Role in the Synthesis of Renin Inhibitors (e.g., Aliskiren Intermediates)

Intermediate in Agrochemical Research and Development

The structural motifs present in this compound are also relevant in the field of agrochemicals. google.comgoogle.com Its potential lies in its use as a versatile intermediate for creating new active ingredients. wanhechemical.com

While direct synthesis of commercial herbicides from this compound is not widely documented, its structure contains features common to several classes of herbicides. Many modern herbicides are complex chiral molecules, and their efficacy is often dependent on a specific enantiomer. chimia.ch For example, the aryloxyphenoxypropionate ("fop") class of herbicides, which act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses, are chiral carboxylic acids. mdpi.com

The structural features of this compound—a chiral carboxylic acid with an isopropyl group—make it a plausible starting point for developing novel herbicides. mdpi.comfrontiersin.org Research into new herbicidal compounds often involves the synthesis and evaluation of derivatives of structures like 2,4-dichlorophenoxyacetic acid (2,4-D) or novel heterocyclic compounds. chimia.chnih.govwipo.int The ability to introduce chirality and a reactive carboxylic acid handle makes this compound a potentially useful scaffold in the discovery of new agrochemicals with specific modes of action and improved crop selectivity. chimia.chmdpi.com

Building Block for Specialty Chemicals and Materials

Beyond pharmaceuticals and agrochemicals, this compound serves as an intermediate for other specialty chemicals. wanhechemical.com

The flavor and fragrance industry utilizes a wide array of low-molecular-weight volatile compounds, including branched-chain and unsaturated carboxylic acids and their esters. usp.br The unique chemical properties and structure of compounds like (E)-5-chloro-2-isopropylpent-4-enoic acid make them promising intermediates for developing new flavor and fragrance agents. lookchem.com These compounds contribute to the complex aroma profiles of foods and consumer products. usp.br The combination of the isopropyl group and the pentenoic acid chain in the parent molecule is a structural feature that can be modified to synthesize a variety of esters and other derivatives with potentially desirable organoleptic properties. usp.brlookchem.com

Applications in Advanced Material Science

The utility of this compound in advanced material science is primarily rooted in its function as a precursor to versatile chemical structures. While direct applications are an emerging field of study, its role as a building block for monomers provides a pathway to the development of novel polymers and specialty materials. researchgate.net

The compound's ability to be transformed into heterocyclic structures, such as furan (B31954) and lactone derivatives, is particularly relevant. lookchem.comnumberanalytics.com Furan-based monomers, for example, are utilized in the polymerization reactions that lead to materials with desirable properties, including high thermal stability and chemical resistance. numberanalytics.com Polyfurfuryl alcohol, which is derived from the furan derivative furfural, is a key component in the production of thermosetting resins and industrial binders. numberanalytics.com The principle of using specific functional groups, like the carboxylic acid and alkene groups in this compound, allows for targeted modifications to the physical and chemical properties of resulting polymers, enhancing characteristics like solubility, thermal stability, and mechanical strength. researchgate.net Therefore, this compound serves as a valuable intermediate for creating monomers that can be incorporated into advanced material architectures. researchgate.net

Utility in Molecular Biology Research and Reagent Synthesis

In the realm of molecular biology, this compound and its derivatives are of significant interest, primarily due to their structural similarity to known epigenetic modifiers. google.comfrontiersin.org A key area of application is in the study of histone deacetylases (HDACs), which are a class of enzymes crucial for regulating gene expression. frontiersin.orgwikipedia.org HDACs function by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure that silences gene transcription. wikipedia.org

Chemical compounds that inhibit HDACs, known as HDAC inhibitors (HDACi), are powerful tools in molecular biology research. wikipedia.org They can induce the hyperacetylation of histones, resulting in a more open chromatin state that makes genes accessible for transcription. wikipedia.org This makes HDACi invaluable for studying the mechanisms of gene regulation and for investigating potential treatments for various diseases, including cancers. wikipedia.orgexplorationpub.commdpi.com

Esters of this compound have been specifically identified as potential histone deacetylase inhibitors. google.com The compound is a structural analog of valproic acid (VPA), a short-chain fatty acid that is a well-documented inhibitor of class I and II HDACs. frontiersin.org This relationship suggests that this compound can be used as a synthetic reagent to develop new, selective HDAC inhibitors for research purposes, particularly in fields like oncology, neurology, and cardiology where HDACs play a pivotal role. frontiersin.orgexplorationpub.com Its availability as a research chemical facilitates its use in laboratory techniques within biochemistry and molecular biology. ambeed.comgoogle.com

Synthesis of Heterocyclic Compounds (e.g., Furan Derivatives)

This compound is a versatile starting material for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. lookchem.comiupac.org The presence of both a carboxylic acid and a terminal alkene within the same molecule allows for the formation of new ring structures under appropriate chemical conditions.

While numerous methods exist for synthesizing furans, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds, the direct cyclization of this compound into a furan ring is less common. numberanalytics.comuou.ac.inderpharmachemica.com However, its utility as a precursor for other important heterocycles is well-documented. lookchem.com Specifically, it is a known upstream raw material for the synthesis of γ-lactones and oxazolidinones. lookchem.com

The transformation into a lactone, such as 2-Isopropyl-4-methylbutyrolactone, typically involves an electrophile-induced cyclization. lookchem.com In this type of reaction, the double bond attacks an electrophile, creating a carbocation intermediate which is then captured by the carboxylic acid's oxygen atom to close the ring. A common example of this process is iodolactonization. Similarly, the documented synthesis of downstream products like (+/-)-(4R,5R)-4-isopropyl-5-vinyloxazolidin-2-one demonstrates the compound's role in forming nitrogen- and oxygen-containing heterocycles. lookchem.com These transformations underscore the importance of this compound as an intermediate in producing complex heterocyclic frameworks that are often core structures in pharmaceuticals and other bioactive molecules. uou.ac.inrsc.org

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1575-71-9 | lookchem.comchemsrc.com |

| Molecular Formula | C₈H₁₄O₂ | lookchem.comchemsrc.com |

| Molecular Weight | 142.20 g/mol | vulcanchem.com |

| Synonym | Allyl isopropyl acetic acid | chemsrc.com |

| Appearance | Colorless liquid | 2abiotech.net |

| Storage Condition | 2-8°C | chemsrc.com |

Heterocyclic Downstream Products from this compound

| Compound Name | Class of Heterocycle | Source |

| (+/-)-(4R,5R)-4-isopropyl-5-vinyloxazolidin-2-one | Oxazolidinone | lookchem.com |

| 2-Isopropyl-4-methylbutyrolactone | γ-Lactone | lookchem.com |

| Allylisopropylacetylurea | Acylurea | lookchem.com |

Mechanistic and Pre Clinical Biochemical Investigations of 2 Isopropylpent 4 Enoic Acid Analogues

Studies on Molecular Interactions with Biological Systems and Targets

The study of 2-isopropylpent-4-enoic acid and its structural analogues involves detailed investigation into their interactions at a molecular level. These compounds, often explored for their therapeutic potential, are structurally related to valproic acid (VPA), a well-established pharmaceutical agent. ijpsdronline.commdpi.com Their biological activity is predicated on their ability to bind to and modulate the function of key proteins, including enzymes and receptors.

A primary mechanism of action for analogues of this compound is the inhibition of specific enzymes. This interaction is fundamental to their pharmacological effects, particularly within the central nervous system.

GABA-Transaminase (GABA-T) Inhibition: A significant target for VPA and its analogues is 4-aminobutyrate aminotransferase, commonly known as GABA-transaminase (GABA-T). researchgate.netwikipedia.org This enzyme is responsible for the catabolism of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, these compounds reduce the degradation of GABA, leading to an increase in its synaptic concentration and enhanced inhibitory neurotransmission. mdpi.comwikipedia.org This mechanism is a cornerstone of the anticonvulsant activity associated with this class of compounds. mdpi.comresearchgate.net

Computational studies, such as molecular docking, have been employed to analyze the protein-ligand interactions between VPA analogues and GABA-T. ijpsdronline.comresearchgate.net These in silico models help predict the binding affinity and orientation of the inhibitors within the enzyme's active site. Research has shown that modifications to the VPA structure, such as replacing terminal methyl groups with more hydrophilic moieties (e.g., -NH2, -OH), can enhance the binding fitness to GABA-transaminase, suggesting the potential for developing more potent inhibitors. ijpsdronline.com

Histone Deacetylase (HDAC) Inhibition: Beyond their effects on GABA metabolism, VPA and its analogues are recognized as inhibitors of histone deacetylases (HDACs). mdpi.comnih.gov HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. nih.gov Inhibition of HDACs, particularly class I HDACs like HDAC1, results in hyperacetylation of histones, which promotes a more relaxed chromatin state and can reactivate the expression of tumor suppressor genes. researchgate.net This mechanism underpins the investigation of HDAC inhibitors as anti-cancer agents, as they can induce cell cycle arrest and apoptosis in malignant cells. nih.govresearchgate.net Valproic acid itself has been shown to specifically inhibit HDAC1 activity. researchgate.net

Cytochrome P450 (CYP) Interactions: Structurally related unsaturated carboxylic acids and aldehydes can also interact with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. nih.govacs.org Some of these interactions can lead to mechanism-based inactivation of the enzyme, where the compound is converted into a reactive metabolite that covalently binds to the enzyme. acs.org For instance, studies on CYP2B4 have shown that while both saturated and unsaturated aldehydes can cause inactivation, saturated aldehydes are generally more potent. acs.org This highlights a potential for drug-drug interactions and is a critical aspect of their preclinical evaluation.

| Enzyme Target | Analogue Class | Interaction Type | Primary Biochemical Effect | Therapeutic Relevance |

|---|---|---|---|---|

| GABA-Transaminase (GABA-T) | Valproic Acid Analogues | Inhibition | Increased synaptic GABA levels | Anticonvulsant |

| Histone Deacetylase (HDAC) | Valproic Acid Analogues | Inhibition (e.g., HDAC1) | Histone hyperacetylation, altered gene expression | Anti-cancer |

| Cytochrome P450 (CYP) | Unsaturated Carboxylic Acids | Inhibition / Inactivation | Altered metabolism of xenobiotics | Drug Metabolism, Drug-Drug Interactions |

| Renin | (S)-2-isopropylpent-4-enoic acid | Intermediate for Inhibitor Synthesis | Blocks Renin-Angiotensin system | Antihypertensive |

In addition to direct enzyme inhibition, some analogues may exert their effects through interactions with cellular receptors.

Other Receptor Systems: Broader pharmacological profiling of related molecules demonstrates the potential for interactions with other receptor systems. For example, studies on amides isolated from Piper capense revealed a moderate affinity for the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov Furthermore, the comprehensive profiling of R406, an active metabolite of the drug fostamatinib, identified antagonist activity at the adenosine (B11128) A3 receptor, among other off-target interactions. nih.gov These findings underscore the importance of broad binding assays in preclinical development to identify all potential molecular targets. eurofinsdiscovery.com

Enzyme-Substrate and Enzyme-Inhibitor Interaction Studies

Exploration of Modulatory Effects on Biochemical Pathways

The molecular interactions of this compound analogues translate into broader effects on complex biochemical signaling pathways.

GABAergic Pathway Modulation: As established, the primary modulated pathway is the GABAergic system. The inhibition of GABA-T leads to a sustained increase in GABA, which enhances the activity of this principal inhibitory pathway in the brain. mdpi.comnih.gov This is a critical mechanism for seizure control.

Gene Expression and Cell Cycle Pathways: Through HDAC inhibition, these compounds significantly impact pathways controlling gene transcription. nih.gov This can lead to the upregulation of proteins that halt the cell cycle or initiate programmed cell death (apoptosis). nih.gov For instance, steroidal alkaloids isolated from Pachysandra terminalis have been found to modulate the PI3K/Akt/mTOR signaling pathway. researchgate.netresearchgate.net This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. researchgate.net

In Vitro Pharmacological Profiling and Functional Assays

In vitro assays are essential for characterizing the pharmacological profile of new compounds and assessing their potential biological activities and liabilities.

Functional assays have demonstrated the effects of related compounds across various models. For example, 4-ene VPA, a metabolite of valproic acid, was shown to be neuroteratogenic in in vitro mouse embryo cultures, causing deformations of the neural tube. caymanchem.com In the realm of oncology, alkaloids from Pachysandra terminalis were shown to inhibit the migration of MDA-MB-231 breast cancer cells in a wound-healing assay. cncb.ac.cn

Conversely, some structurally related natural products show limited activity in certain assays. Polyhydroxyalkanes from Pachysandra terminalis, including (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid, were tested for cytotoxicity against several human cancer cell lines (A549 lung carcinoma, H460 large cell lung cancer, and HepG2 hepatoma) but did not exhibit significant activity. researchgate.netresearcher.life

| Compound/Extract | Assay Type | Biological System | Observed Effect | Reference |

|---|---|---|---|---|

| 4-ene VPA | Neuroteratogenicity Assay | Mouse Embryos | Neural tube deformation | caymanchem.com |

| Pachysandra terminalis Alkaloids (e.g., Terminamine A) | Cell Migration Assay | MDA-MB-231 Breast Cancer Cells | Inhibition of migration | cncb.ac.cn |

| 3α,4α-diapachysanaximine A | Antiprotozoal Assay | Trypanosoma brucei rhodesiense | IC₅₀ = 0.11 µM | mdpi.comresearchgate.net |

| 3α,4α-diapachysanaximine A | Antiprotozoal Assay | Plasmodium falciparum | IC₅₀ = 0.63 µM | mdpi.comresearchgate.net |

| (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid | Cytotoxicity Assay | A549, H460, HepG2 Cancer Cells | No significant activity | researchgate.netresearcher.life |

Metabolic Transformations of Structurally Related Analogues

The metabolism of this compound and its analogues is critical to understanding their pharmacokinetic profile. The liver, primarily through the cytochrome P450 (CYP) enzyme system, is the main site of metabolism for many fatty acid derivatives.

Studies on VPA show that it undergoes extensive metabolism, with one major metabolite being 2-propyl-4-pentenoic acid (4-ene VPA). caymanchem.com This metabolite can be further processed through β-oxidation, a metabolic pathway for fatty acids, which can lead to the formation of reactive and potentially hepatotoxic byproducts. caymanchem.com

Research has demonstrated that CYP enzymes can catalyze both the oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids and their reduction to alcohols. nih.govacs.org Several human P450 isoforms, including P450 2B6, 3A4, 1A2, and 2J2, have been shown to participate in these transformations. nih.govacs.org The presence of the double bond in this compound makes it a substrate for various metabolic pathways, including epoxidation and β-oxidation, which must be characterized during preclinical development.

Characterization of Bioactive Natural Product Derivatives (e.g., from Pachysandra terminalis)

The plant Pachysandra terminalis has been identified as a source of diverse bioactive compounds, some of which are structurally related to fatty acid derivatives. researchgate.netashs.org Phytochemical investigations have led to the isolation and characterization of numerous compounds, predominantly steroidal alkaloids, but also other classes like polyhydroxyalkanes. researchgate.netresearchgate.netcncb.ac.cn

Notable isolates include:

Steroidal Alkaloids: Compounds like terminamines A-G have been isolated and structurally elucidated using 1D- and 2D-NMR spectroscopy and mass spectrometry. cncb.ac.cn These alkaloids have demonstrated biological activity, including the inhibition of cancer cell migration. cncb.ac.cn Another example, 3α,4α-diapachysanaximine A, showed potent antiprotozoal activity against the parasites responsible for African sleeping sickness and malaria. mdpi.comresearchgate.net

Polyhydroxyalkanes: Four such compounds were isolated from the dichloromethane (B109758) extract of the plant, including the novel compounds (2S,3E)-3-isopropylpent-3-ene-1,2,5-triol and (4R,2E)-4,5-dihydroxy-2,3-dimethylpent-2-enoic acid. researchgate.netresearchgate.netresearcher.life Their structures were determined through comprehensive spectroscopic analysis. researchgate.netresearcher.life

These natural products serve as a valuable source of chemical diversity for drug discovery, providing novel scaffolds that can be optimized for improved therapeutic properties.

Advanced Analytical Characterization Methodologies for 2 Isopropylpent 4 Enoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structural integrity of 2-isopropylpent-4-enoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of this compound. emerypharma.com By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals for this compound would include multiplets for the vinyl protons (CH=CH₂), a signal for the alpha-proton adjacent to the carbonyl group, a multiplet for the isopropyl methine proton, and distinct signals for the diastereotopic methyl protons of the isopropyl group and the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Characteristic peaks would be observed for the carboxylic acid carbon, the olefinic carbons of the double bond, the alpha-carbon, the isopropyl methine carbon, and the isopropyl methyl carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the ¹H and ¹³C signals. wikipedia.org A COSY spectrum would show correlations between coupled protons, for instance, between the alpha-proton and the adjacent methylene protons, as well as between the isopropyl methine proton and the isopropyl methyl protons. emerypharma.com An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. wikipedia.org More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings (2-3 bonds), further solidifying the structural assignment. e-bookshelf.de

Table 1: Representative NMR Data for Carboxylic Acids with Similar Structural Motifs

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Often broad and can exchange with D₂O. |

| Vinyl (-CH=CH₂) | 5.0 - 6.0 | Multiplet | Complex splitting pattern due to geminal and vicinal coupling. |

| Alpha-Proton (-CH-COOH) | 2.5 - 3.0 | Multiplet | Coupled to adjacent protons. |

| Isopropyl Methine (-CH(CH₃)₂) | 2.0 - 2.5 | Multiplet (Septet) | Coupled to the six methyl protons. |

| Isopropyl Methyl (-CH(CH₃)₂) | 0.9 - 1.2 | Doublet | Two doublets may be observed due to diastereotopicity. |

| ¹³C NMR | |||

| Carbonyl (-COOH) | 170 - 185 | ||

| Vinyl (-CH=C H₂) | 115 - 140 | Two distinct signals for the two vinyl carbons. | |

| Alpha-Carbon (-C H-COOH) | 40 - 50 | ||

| Isopropyl Methine (-C H(CH₃)₂) | 30 - 40 | ||

| Isopropyl Methyl (-CH(C H₃)₂) | 15 - 25 | Two signals may be present. |

Note: The exact chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum arises from the vibrations of the chemical bonds within the molecule.

Key characteristic absorption bands for this compound include:

A broad O-H stretching band for the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹.

A sharp and strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. docbrown.info

C-H stretching vibrations for the sp² hybridized carbons of the vinyl group, typically appearing just above 3000 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the alkyl portions, appearing just below 3000 cm⁻¹.

A C=C stretching band for the vinyl group, which is of medium intensity and appears around 1640 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carbonyl | C=O Stretch | 1725 - 1700 | Strong |

| Vinyl Group | =C-H Stretch | 3100 - 3000 | Medium |

| C=C Stretch | 1650 - 1630 | Medium | |

| Alkyl Groups | C-H Stretch | 2960 - 2850 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis (e.g., EI-MS, ESI+, HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (142.20 g/mol ). vulcanchem.com Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). libretexts.org The fragmentation of the alkyl and vinyl portions of the molecule will also produce characteristic ions.

Electrospray Ionization (ESI+): ESI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak [M+H]⁺ or adduct ions like [M+Na]⁺. vulcanchem.com This is particularly useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.org This can definitively confirm the molecular formula of this compound as C₈H₁₄O₂. vulcanchem.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ionization Technique | Ion | m/z (expected) | Notes |

|---|---|---|---|

| EI-MS | [M]⁺ | 142 | Molecular Ion |

| [M-OH]⁺ | 125 | Loss of hydroxyl radical | |

| [M-COOH]⁺ | 97 | Loss of carboxyl group | |

| ESI+ | [M+H]⁺ | 143.10666 | Protonated molecule vulcanchem.com |

| [M+Na]⁺ | 165.08860 | Sodium adduct | |

| HRMS (ESI+) | [M+H]⁺ | 143.10666 | Allows for precise mass measurement to confirm elemental formula. vulcanchem.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carboxylic acid group and the carbon-carbon double bond. The carboxylic acid group exhibits a weak n → π* transition at around 200-210 nm. The isolated C=C double bond has a π → π* transition that typically occurs below 200 nm, which may not be observable with standard laboratory instruments. The absence of significant absorption in the visible region (400-800 nm) confirms the lack of extended conjugation in the molecule. msu.edu

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is a fundamental tool for separating components of a mixture, making it essential for assessing the purity of this compound and for separating its stereoisomers. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound, often after derivatization to a more volatile ester form. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively determine the purity of a sample. The use of a chiral stationary phase in the GC column allows for the separation of the (R)- and (S)-enantiomers of this compound, which is crucial for applications where stereochemistry is important. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment and isomer separation. mdpi.com Reversed-phase HPLC, with a C18 column and a mobile phase typically consisting of a mixture of water, acetonitrile, and an acid modifier like formic acid, can be used to determine the purity of this compound. Chiral HPLC, employing a chiral stationary phase, is a common method for separating and quantifying the enantiomers. mdpi.com

The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its derivatives, as well as the specific requirements of the analysis.

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive technique that provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₁₄O₂). A close agreement between the experimental and theoretical values provides strong evidence for the elemental composition and purity of the sample.

**Table 4: Theoretical Elemental Composition of this compound (C₈H₁₄O₂) **

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 8 | 96.088 | 67.56% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 9.92% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 22.50% |

| Total | | | 142.198 | 100.00% |

This technique, often used in conjunction with high-resolution mass spectrometry, serves as a final confirmation of the molecular formula. rsc.org

Compound Name Table

| Compound Name |

|---|

| This compound |

| Aliskiren |

| (R)-2-isopropylpent-4-enoic acid |

| (S)-2-isopropylpent-4-enoic acid |

| methyl 5-chloro-2-isopropylpent-4-enoate |

| 2-propan-2-ylpent-4-enoic acid |

| 2-methylpent-4-enoic acid |

| 2-benzylpent-4-enoic acid |

| 4-pentenoic acid |

| 3-phenylprop-2-enoic acid |

| (E)-pent-2-enoic acid |

| 2-methyl-2-pentenoic acid |

| (S,E)-5-chloro-2-isopropylpent-4-enoic acid |

| crotonic acid |

| 2-pentenoic acid |

| cinnamic acid |

| 3-pentanol |

| 3-phenyl-2-propenal |

| hexane (B92381) |

| 3-methylbutyramide |

| n-butylamine |

| n-methylbenzylamine |

| naphthalene |

| 2-butenoic acid |

| ethyl acetate |

| 2,4-dimethylbenzoic acid |

| 4-quinolinecarboxylic methyl ester |

| 4-methylquinoline |

| 3-methylquinoline |

| 2-(4-hydroxyazobenzene)benzoic acid |

| 2-allyl-3-ethoxy-2-methylcyclobutanone |

| 2-benzyl-3-ethoxy-2-methylcyclobutanone |

| 2-isopropyl-3-ethoxy-2-methylcyclobutanone |

| 2-cyclohexylmethyl-2-(ethoxymethyl)pent-4-enoic acid |

| 2-cyclohexylmethyl-2-isopropylpent-4-enoic acid |

| (E)-2-isopropylpent-2-enoic acid methyl ester |

| allyl isopropyl acetic acid |

| (S)-5-chloro-2-isopropylpent-4-enoic acid |

| (2S,4E)-5-chloro-2-(propan-2-yl)pent-4-enoic acid |

| ethyl (R)-3-isopropylpent-4-enoate |

| ethyl trans-3-(3,7,8-trichlorodibenzo-p-dioxin-2-yl)-propenoate |

| 2-tert-butoxycarbonylamino-4-(dimethylphenylsilanyl)-2-isopropylpent-4-enoic acid methyl ester |

| 2-isopropyl-4-methylbutyrolactone |

| (2-isopropylpent-4-enoyl)urea |

| 3-imidazol-4-ylacrylic acid |

| undecylenic acid |

| 4-hydroxybenzoic acid |

Computational and Theoretical Studies on 2 Isopropylpent 4 Enoic Acid

Molecular Modeling and Simulation for Conformational and Stereochemical Analysis

The three-dimensional structure of a molecule is fundamental to its chemical and biological properties. 2-Isopropylpent-4-enoic acid, with its rotatable bonds, possesses significant conformational flexibility. Molecular modeling and simulation are crucial for identifying the most stable conformations and understanding the energy landscape of the molecule.

Conformational Analysis: The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformational analysis. For this compound, key areas of flexibility include the rotation around the C-C bonds of the isopropyl group and the pentenoic acid backbone. Theoretical approaches are essential to explore the vast conformational space and identify low-energy structures. wgtn.ac.nz

Computational Methods: A variety of computational methods are employed for conformational analysis. sfu.ca These range from less computationally expensive molecular mechanics (MM) methods to more accurate but demanding quantum mechanics (QM) calculations, such as Density Functional Theory (DFT). wgtn.ac.nzsfu.ca Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational changes over time. sfu.ca

Stereochemical Analysis: this compound possesses a chiral center at the C2 position. The stereochemistry (R or S configuration) can significantly impact its biological activity. Computational methods can be used to model both enantiomers and to calculate properties that can be compared with experimental data (e.g., circular dichroism spectra) to confirm the absolute configuration of a synthesized or isolated sample. wgtn.ac.nz

Table 1: Computational Methods for Conformational and Stereochemical Analysis

| Method | Description | Application to this compound |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a system of atoms. It is fast and suitable for large systems and initial conformational searches. | Rapidly screen thousands of possible conformations to identify a set of low-energy structures for further analysis. |

| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It provides high accuracy for geometric and energetic properties. sfu.ca | Optimize the geometry of the low-energy conformers identified by MM to obtain accurate structures and relative energies. wgtn.ac.nzsfu.ca |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. It provides insights into the dynamic behavior and conformational flexibility of a molecule. sfu.ca | Simulate the molecule's behavior in different environments (e.g., in a solvent) to understand its dynamic conformational preferences. sfu.ca |

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry can predict how and where a molecule is likely to react. For this compound, this includes identifying the most reactive sites for various chemical transformations.

Frontier Molecular Orbital (FMO) Theory: This theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution within a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show low electron density (positive potential), indicating sites for nucleophilic attack.

For this compound, computational analysis would likely predict the following:

The double bond in the pent-4-enoic acid chain is a site for electrophilic addition reactions.

The carboxylic acid group can undergo reactions typical of this functional group, such as esterification or reduction. The oxygen atoms of the carboxyl group would be identified as nucleophilic centers.

The alpha-carbon to the carboxyl group could be a site for enolate formation under basic conditions.

Table 2: Predicted Reactivity of this compound

| Functional Group | Predicted Reaction Type | Computational Insight |

| Alkene (C=C) | Electrophilic Addition | The HOMO is likely localized on the double bond, indicating its susceptibility to attack by electrophiles. |

| Carboxylic Acid (-COOH) | Nucleophilic Acyl Substitution | The carbon atom of the carboxyl group would show a positive electrostatic potential, making it a target for nucleophiles. |

| Isopropyl Group | Radical Substitution | The tertiary hydrogen on the isopropyl group could be susceptible to abstraction by radicals. |

In Silico Studies of Molecular Target Interactions (relevant to biological activity)

In silico studies, particularly molecular docking, are instrumental in predicting how a molecule like this compound might interact with biological macromolecules, such as enzymes or receptors. This is a cornerstone of rational drug design. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, the "ligand" (this compound) is docked into the "receptor" (a protein target). The output is a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor. researchgate.netmdpi.com